4-(2-Chlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of 232.15 g/mol. It is characterized by the presence of a piperidine ring substituted with a chlorophenyl group, which enhances its biological activity and potential applications in medicinal chemistry. This compound is often utilized in research settings, particularly in studies related to pharmacology and drug development .
The chemical behavior of 4-(2-Chlorophenyl)piperidine hydrochloride is influenced by its functional groups. It can undergo various reactions typical of piperidine derivatives, including:
4-(2-Chlorophenyl)piperidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests affinity for various receptors, including:
In vitro studies have shown that compounds with similar structures can exhibit activity against certain types of cancer cells, although specific data for this compound may require further research .
The synthesis of 4-(2-Chlorophenyl)piperidine hydrochloride typically involves several steps:
Various synthetic routes have been documented in literature, emphasizing different starting materials and conditions to optimize yield and purity .
This compound has several applications in research and industry:
Interaction studies involving 4-(2-Chlorophenyl)piperidine hydrochloride focus on its binding affinity to various biological targets. Key findings include:
Such studies are essential for understanding the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 4-(2-Chlorophenyl)piperidine hydrochloride, each possessing unique properties and activities. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-(4-Chlorophenyl)piperidine hydrochloride | 37656-37-4 | 0.85 | Different substitution pattern on the piperidine ring |
4-(4-Chlorophenyl)piperidine-4-carbonitrile | 91721-16-3 | 0.82 | Contains a carbonitrile group enhancing reactivity |
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 99329-53-0 | 0.95 | Pyrrolidine ring may exhibit different biological activities |
These compounds highlight the diversity within this chemical class and underscore the importance of structural variations in determining biological activity and therapeutic potential .
Method | Substrate | Catalyst/Reagent | Conditions | Yield Range (%) |
---|---|---|---|---|
Nazarov Cyclization | Ynedienes from vinyl propargyl alcohols | H₂SO₄/Hg(II) | Acid-catalyzed hydration | 65-75 |
Petrenko-Kritschenko Reaction | Aromatic aldehyde + primary amine + dialkyl β-ketocarboxylate | Double Mannich reaction | Condensation conditions | 70-85 |
Dieckmann Condensation | Primary amine + alkyl acrylate | Base-mediated | Basic conditions | 60-80 |
Michael Addition/Cyclization | Homoallylic amines | NHC-Cu(I)/ZrCl₄ | Lewis acid promoted | 75-90 |
Intramolecular Cyclization | Linear amino-aldehydes | Co(II) catalyst | Ambient temperature | 60-85 |
Radical Cyclization (Triethylborane) | 1,6-Enynes | Et₃B radical initiator | Room temperature | 70-88 |
Aza-Sakurai Cyclization | Cyclic ketones + amines | Acid-mediated | Reflux conditions | 65-80 |
Electrophilic Cyclization | Arylamines with cyclic ethers | POCl₃ | Thermal conditions | 55-75 |
Catalytic hydrogenation represents the most direct and efficient method for constructing saturated piperidine rings from their aromatic pyridine precursors [4] [5]. This approach offers excellent atom economy and enables selective reduction of the aromatic heterocycle while preserving sensitive functional groups.
Palladium-catalyzed hydrogenation utilizing Pd/C catalyst systems demonstrates exceptional versatility in the reduction of substituted tetrahydropyridines to their corresponding piperidine derivatives [6] [7]. The methodology involves treatment of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine with hydrogen gas under mild pressure (10 psi) in methanol solvent at room temperature. The reaction proceeds with high selectivity, avoiding reduction of the aromatic chlorophenyl substituent while achieving complete saturation of the heterocyclic ring. Typical yields range from 85-92% with reaction times of 7 hours [7].
Platinum dioxide (Adams catalyst) provides an alternative approach for the hydrogenation of substituted pyridines, particularly effective under acidic conditions [5]. This methodology requires elevated temperatures and demonstrates selectivity for heterocyclic ring reduction over aromatic substituents. The acidic conditions facilitate protonation of the pyridine nitrogen, enhancing the electrophilic character and promoting selective reduction. Yields typically range from 70-85% depending on the substrate substitution pattern [5].
Rhodium-catalyzed electrocatalytic hydrogenation represents a revolutionary advancement in heterocycle reduction methodology [4] [8]. This approach utilizes a carbon-supported rhodium catalyst in a membrane electrode assembly with an anion-exchange membrane, achieving hydrogenation at ambient temperature and pressure. The methodology demonstrates exceptional current efficiency (99% at optimal conditions) and enables quantitative conversion of pyridine substrates to piperidines with 98% yield. The reaction proceeds directly without formation of side products such as tetrahydropyridine intermediates [4] [8].
Raney cobalt catalysts provide an economical and scalable approach for industrial-scale piperidine synthesis [9]. The methodology involves hydrogenation of furfurylamine or tetrahydrofurfurylamine precursors at moderate temperatures (30-80°C) and pressures. The catalyst system demonstrates excellent stability and recyclability, making it suitable for large-scale production with yields ranging from 75-90% [9].
Table 2: Catalytic Hydrogenation Routes for Piperidine Core Formation
Catalyst | Substrate | Conditions | Yield (%) | Selectivity | Notes |
---|---|---|---|---|---|
Pd/C | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine | H₂ (10 psi), MeOH, rt, 7h | 85-92 | High | Mild conditions, good functional group tolerance |
PtO₂ (Adams catalyst) | Substituted pyridines | H₂, acidic conditions, elevated temp | 70-85 | Moderate | Requires acidic conditions for selectivity |
Rh/KB | Pyridine derivatives | Electrocatalytic, 25°C, 1 atm | 98-99 | Excellent | Ambient conditions, high current efficiency |
Raney Cobalt | Furfurylamine/tetrahydrofurfurylamine | H₂, 30-80°C, moderate pressure | 75-90 | Good | Industrial scale applicable |
Ru/C | N-substituted pyridinium salts | Transfer hydrogenation, 80-120°C | 80-95 | High | Enantioselective variants available |
Pt/C | Aromatic nitro compounds | H₂, mild conditions, 40-60°C | 85-95 | Excellent | Excellent for nitro reduction |
Ir/C | Nitrogen heterocycles | H₂, elevated temperature | 70-85 | Good | Higher temperature required |
The introduction of chlorophenyl substituents onto piperidine scaffolds requires specialized methodologies that accommodate the unique reactivity profile of both the heterocyclic nitrogen and the aryl halide electrophile [10] [11]. Modern approaches emphasize palladium-catalyzed cross-coupling reactions, copper-mediated oxidative couplings, and direct arylation methodologies.
Buchwald-Hartwig amination represents the gold standard for constructing carbon-nitrogen bonds between aryl halides and nitrogen nucleophiles [12] [13]. This methodology utilizes palladium catalysts bearing specialized ligands such as RuPhos or SPhos to facilitate oxidative addition of chloroaryl halides and subsequent transmetalation with piperidine nucleophiles. The reaction proceeds through a catalytic cycle involving oxidative addition, nucleophile coordination and deprotonation, and reductive elimination. Optimal conditions typically require strong bases (LiHMDS, sodium tert-butoxide), elevated temperatures (80-110°C), and inert atmosphere. Yields range from 75-95% with excellent functional group tolerance [12] [13].
Chan-Lam oxidative coupling provides an alternative approach utilizing arylboronic acids as electrophilic coupling partners [11]. This methodology combines copper(II) acetylacetonate catalysts with ruthenium(II) photoredox cocatalysts under aerobic conditions with blue LED irradiation. The reaction proceeds through single-electron oxidation of the copper(I) intermediate, facilitating carbon-nitrogen bond formation without requiring inert atmosphere. The methodology demonstrates excellent compatibility with both electron-rich and electron-poor arylboronic acids, achieving yields of 63-90% under mild conditions (35°C, ambient air) [11].
Copper-catalyzed direct arylation utilizing diaryliodonium triflate reagents offers exceptional regioselectivity for introducing chlorophenyl groups [10]. This methodology employs bis(4-chlorophenyl)iodonium trifluoromethanesulfonate as the electrophilic arylating agent in the presence of copper(II) bromide and sodium phosphate base. The reaction proceeds through copper-mediated single-electron transfer, generating aryl radicals that undergo selective addition to the piperidine nitrogen. Yields typically range from 80-92% with excellent regioselectivity [10].
Nucleophilic aromatic substitution represents a classical approach for electron-deficient aryl halides [14]. This methodology utilizes activated chloroaromatic compounds such as 4-chlorofluorobenzene under strongly basic conditions with elevated temperatures. The reaction proceeds through addition-elimination mechanism involving Meisenheimer complex intermediates. While yields are moderate (60-80%), the methodology offers excellent atom economy and minimal waste generation [14].
Table 3: Chlorophenyl Group Introduction Strategies
Strategy | Electrophile | Nucleophile | Catalyst | Conditions | Yield Range (%) |
---|---|---|---|---|---|
Buchwald-Hartwig Amination | 4-Chloroaryl halides | Piperidine derivatives | Pd/Ligand (RuPhos, SPhos) | Base, 80-110°C, inert atmosphere | 75-95 |
Chan-Lam Oxidative Coupling | 4-Chlorophenylboronic acid | Primary/secondary amines | Cu(acac)₂/Ru(bpy)₃(PF₆)₂ | Blue LED, 35°C, ambient air | 63-90 |
Copper-Catalyzed Arylation | 4-Chloroaryl halides | Piperidine | CuBr₂/Na₃PO₄ | Toluene, reflux, 1-3h | 70-85 |
Diaryliodonium Triflate Method | Bis(4-chlorophenyl)iodonium triflate | Hydroxyl groups | Cu catalyst | Reflux, 1-2h | 80-92 |
Nucleophilic Aromatic Substitution | 4-Chlorofluorobenzene | Piperidine anion | Base activation | High temperature, strong base | 60-80 |
Sandmeyer Reaction | 4-Chloroaniline diazonium salt | Various nucleophiles | CuI/CuBr | Acidic conditions, 0-25°C | 65-85 |
Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride | Aromatic compounds | AlCl₃/FeCl₃ | Anhydrous conditions, 0-25°C | 70-90 |
The formation of stable hydrochloride salts represents a critical step in pharmaceutical development, enhancing aqueous solubility, crystallinity, and chemical stability of basic nitrogen-containing compounds [15] [16] [17]. Multiple methodologies exist for hydrochloride salt preparation, each offering distinct advantages in terms of purity, yield, and scalability.
Concentrated hydrochloric acid addition represents the most straightforward approach for salt formation [15] [18]. This methodology involves direct addition of concentrated hydrochloric acid to solutions of the free base in biphasic solvent systems such as toluene/water. The procedure typically requires stirring at ambient temperature for 2 hours, followed by phase separation and crystallization. This approach consistently achieves yields of 85-95% with purity exceeding 95%, frequently producing hemihydrate crystal forms suitable for pharmaceutical applications [15] [18].
Anhydrous hydrogen chloride gas bubbling provides superior control over stoichiometry and eliminates water contamination [16] [19]. This methodology involves bubbling dry hydrogen chloride gas through solutions of the free base in anhydrous dichloromethane or similar aprotic solvents. The reaction proceeds rapidly at room temperature with stirring for 30 minutes, producing anhydrous hydrochloride salts with yields of 80-90% and purity exceeding 90%. The method particularly benefits compounds sensitive to hydrolysis or requiring anhydrous formulations [16] [19].
Azeotropic removal techniques enable the preparation of exceptionally pure anhydrous hydrochloride salts [19]. This methodology combines acid addition with subsequent azeotropic distillation using toluene to remove water and excess acid. Reflux conditions with azeotropic distillation ensure complete dehydration, yielding products with 88-96% yield and purity exceeding 98%. The resulting anhydrous crystalline salts demonstrate excellent storage stability and consistent analytical properties [19].
Crystallization from mixed solvent systems provides optimal crystal morphology and purity through controlled nucleation and growth [17] [20]. This approach utilizes ethanol/water mixtures with slow evaporation at reduced temperatures (0-5°C) to promote uniform crystal formation. While yields are slightly lower (75-85%), the methodology produces crystals with superior flow properties and consistent hydrate stoichiometry. The technique particularly benefits large-scale production requiring consistent physical properties [17] [20].
Table 4: Hydrochloride Salt Formation and Purification Techniques
Method | Solvent System | Conditions | Yield (%) | Purity (%) | Crystal Form | Advantages |
---|---|---|---|---|---|---|
Concentrated HCl Addition | Toluene/Water | rt, 2h stirring | 85-95 | >95 | Hemihydrate | Simple procedure, scalable |
HCl Gas Bubbling | Dichloromethane | rt, 30 min stirring | 80-90 | >90 | Anhydrous | Avoids water contamination |
HCl in Organic Solvent | Methanol/Ether | 0-5°C, dropwise addition | 83-92 | >95 | Anhydrous | Controlled stoichiometry |
Azeotropic Removal | Toluene | Reflux, azeotropic distillation | 88-96 | >98 | Anhydrous | High purity, dry product |
Crystallization from Mixed Solvents | Ethanol/Water | Slow evaporation, 0-5°C | 75-85 | >92 | Hydrated | Good crystal morphology |
Anhydrous HCl in Ether | Anhydrous ether | rt, 10 min addition | 85-95 | >95 | Anhydrous | Convenient, stable reagent |
Acid-Base Precipitation | Isopropanol | rt to 0°C, 16h standing | 90-98 | >98 | Various hydrates | High yield, pure product |
Recent research findings have demonstrated significant advances in optimizing these synthetic methodologies. Studies indicate that combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling provides unprecedented efficiency in piperidine functionalization [21]. This approach enables rapid, modular, and enantiospecific derivatization of piperidine scaffolds while maintaining excellent diastereoselectivity. The methodology represents a paradigm shift toward three-dimensional molecular complexity, addressing the increasing demand for sp³-rich pharmaceutical candidates [21].
Electrochemical synthesis approaches have emerged as environmentally sustainable alternatives to traditional methodologies [22]. Flow microreactor systems utilizing electroreductive cyclization demonstrate superior yields compared to conventional batch processes while enabling continuous production on preparative scales. These methodologies eliminate the need for toxic transition metal catalysts and harsh reaction conditions, aligning with green chemistry principles [22].
The integration of machine learning approaches in reaction optimization has revealed previously unrecognized structure-activity relationships [23]. Systematic evaluation of tokenization methods, molecular representations, and adversarial training approaches has enhanced predictive models for reaction yield optimization. These computational tools enable rapid identification of optimal reaction conditions while minimizing experimental screening requirements [23].
4-(2-Chlorophenyl)piperidine hydrochloride demonstrates notable thermodynamic stability under standard laboratory conditions. The compound exists as a crystalline solid with a sharp melting point of 259-260°C for the positional isomer, indicating high purity and ordered crystal structure [1]. The hydrochloride salt formation significantly enhances the thermal stability compared to the free base form, which has a lower boiling point of 276.3°C [2].
The phase behavior of this compound is characteristic of organic hydrochloride salts, where the ionic interactions between the protonated piperidine nitrogen and chloride anion contribute to the overall crystal lattice stability [3] [4]. Thermodynamic analysis reveals that the compound remains stable at temperatures up to 50°C during storage, beyond which thermal degradation may occur [5]. The crystalline polymorphism has not been extensively documented for this specific compound, though related chlorophenyl-piperidine derivatives have shown multiple solid-state forms [6] [7].
Differential Scanning Calorimetry (DSC) analysis would be expected to show a single endothermic peak corresponding to the melting transition, with no significant decomposition events at the melting point [8] [9]. The enthalpy of fusion and related thermodynamic parameters require experimental determination, though similar compounds in this class typically exhibit fusion enthalpies in the range of 20-40 kJ/mol.
Thermodynamic Parameter | Value/Range | Reference |
---|---|---|
Melting Point | 259-260°C | [1] |
Thermal Stability Range | Room temperature to 50°C | [5] |
Storage Temperature | Room temperature (dry conditions) | [10] |
Crystal System | Not definitively established | - |
Decomposition Temperature | >260°C (estimated) | - |
The solubility profile of 4-(2-Chlorophenyl)piperidine hydrochloride shows a marked distinction between the hydrochloride salt and its free base form. The hydrochloride salt exhibits excellent solubility in water due to the ionic nature of the salt, while the free base is almost insoluble in water [11] [3].
Polar Solvent Solubility:
The compound demonstrates high solubility in polar protic solvents including methanol and ethanol [11]. This enhanced solubility in polar media is attributed to hydrogen bonding capabilities of the protonated piperidine nitrogen and favorable solvation of the chloride counterion. The solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is also expected to be high, consistent with similar piperidine hydrochloride derivatives [12].
Non-Polar Solvent Solubility:
In contrast, the hydrochloride salt shows limited solubility in non-polar solvents due to its ionic character. However, the compound maintains good solubility in dichloromethane [11], which bridges polar and non-polar characteristics. The free base form would demonstrate better solubility in non-polar organic solvents compared to the hydrochloride salt.
pH-Dependent Solubility:
The solubility exhibits strong pH dependence, with maximum water solubility occurring at acidic pH values where the piperidine nitrogen remains fully protonated. At physiological pH (7.4), the compound exists in mixed protonation states, resulting in moderate aqueous solubility [13] [14].
Solvent Category | Solubility | Mechanism | Reference |
---|---|---|---|
Water | Highly soluble | Ionic solvation | [10] [3] |
Methanol | Highly soluble | Hydrogen bonding | [11] |
Ethanol | Highly soluble | Hydrogen bonding | [11] |
Dichloromethane | Soluble | Dipolar interactions | [11] |
Non-polar solvents | Limited | Poor ionic solvation | [11] |
The acid dissociation constant (pKa) of 4-(2-Chlorophenyl)piperidine hydrochloride has been predicted to be 10.09 ± 0.10 [11], which is consistent with typical piperidine derivatives. This pKa value reflects the basicity of the piperidine nitrogen, which serves as the primary protonation site.
Protonation State Analysis:
The protonation equilibrium can be described by the Henderson-Hasselbalch equation:
pH = pKa + log([B]/[BH⁺])
Where [B] represents the neutral free base and [BH⁺] represents the protonated (cationic) form.
At physiological pH (7.4), the compound exists primarily in the protonated state (approximately 80-90%), contributing to its water solubility and biological activity [14] [15]. The 2-chlorophenyl substituent introduces electron-withdrawing effects that slightly reduce the basicity compared to unsubstituted piperidine derivatives.
pH-Dependent Protonation Distribution:
The chlorine substituent at the 2-position of the phenyl ring provides moderate electron withdrawal, influencing both the pKa value and the chemical stability of the protonated form [16] [11].
Experimental Determination Methods:
Potentiometric titration represents the gold standard for pKa determination, while NMR spectroscopy in pH-controlled environments can provide detailed insights into protonation site preferences and tautomeric equilibria [15]. The use of computational methods (Epik, InstantJChem) provides reliable pKa predictions that correlate well with experimental values [15].
pH Range | Protonated % | Neutral % | Dominant Species | Solubility Impact |
---|---|---|---|---|
< 2 | >99% | <1% | Fully protonated | Maximum water solubility |
2-6 | 90-99% | 1-10% | Predominantly protonated | High water solubility |
6-8 | 60-90% | 10-40% | Mixed states | Moderate solubility |
8-10 | 10-60% | 40-90% | Transition region | Decreasing solubility |
>12 | <1% | >99% | Neutral free base | Minimum water solubility |
The hygroscopic behavior of 4-(2-Chlorophenyl)piperidine hydrochloride is moderate, typical of organic hydrochloride salts. The compound requires storage under dry conditions to prevent moisture uptake that could lead to crystal form changes or chemical degradation [10] [5].
Moisture Absorption Characteristics:
Hydrochloride salts generally exhibit hygroscopic tendencies due to the presence of chloride anions, which can interact with atmospheric moisture. The critical relative humidity (CRH) for this compound has not been specifically determined, but similar piperidine hydrochlorides typically show moisture uptake at relative humidity levels above 60-70% [17] [18].
Solid-State Stability Considerations:
The compound demonstrates good solid-state stability when stored under appropriate conditions. Key stability factors include:
Degradation Pathways:
Potential solid-state degradation mechanisms include:
Storage Recommendations:
Optimal storage conditions require sealed containers in dry environments at room temperature [10]. The use of desiccants may be beneficial for long-term storage in humid climates. Regular monitoring of crystal form integrity through X-ray powder diffraction (XRPD) can detect any polymorphic transitions or amorphization [17] [7].
Stability Studies:
Accelerated stability testing under ICH guidelines (40°C/75% RH) would provide definitive stability data [19]. Previous studies on related piperidine derivatives have shown first-order degradation kinetics under stress conditions, with humidity being a critical factor in degradation rates [20] [18].
Storage Parameter | Recommended Condition | Critical Limit | Monitoring Method |
---|---|---|---|
Temperature | Room temperature | <50°C | Thermal analysis |
Relative Humidity | <60% | Critical RH determination needed | Gravimetric analysis |
Light Exposure | Protection from direct light | UV exposure limits | HPLC assay |
Container | Sealed, moisture-proof | Oxygen permeability limits | Visual inspection |
Stability Period | Monitor every 6 months | Establish through ICH studies | Multi-analytical approach |